molecular formula C22H26N2O3 B4007612 N-(2-ethoxyphenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(2-ethoxyphenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B4007612
M. Wt: 366.5 g/mol
InChI Key: LJLMKVXPBOSFMB-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.19434270 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Crystal Chemistry

The study of N,N'-diphenylisophthalamide and related compounds offers insights into intermolecular interactions within the crystal chemistry of similar structures. These interactions are crucial for understanding the crystalline states and the behavior of compounds like N-(2-ethoxyphenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide. Analysis includes single-crystal X-ray diffraction and molecular orbital calculations to elucidate these interactions, which play a significant role in determining the physical and chemical properties of the compound (Malone et al., 1997).

Aromatic Polyamides with Enhanced Stability

The synthesis of new aromatic polyamides incorporating n-alkylphenylimide units fused to the main chain demonstrates the potential for creating materials with enhanced thermal stability and solubility. These properties are due to the thermally stable pendent imido groups and internally plasticizing n-alkyl chains. Such characteristics are pertinent when considering the applications of this compound in materials science, especially for high-performance polymers (Choi & Jung, 2004).

Pharmacological Potential

Research on substituted 1H-1-pyrrolylcarboxamides, including structures related to this compound, has shown significant pharmacological interest. The synthesis of these compounds via acyl chlorides and their characterization through various spectroscopic techniques highlight their potential in medicinal chemistry, particularly in the development of new therapeutic agents (Bijev, Prodanova, & Nankov, 2003).

Anti-inflammatory Activity

Synthetic analogs of ibuprofen, involving modifications and condensation with compounds like this compound, have demonstrated potent anti-inflammatory activity. These studies involve the synthesis and characterization of these analogs and evaluating their effectiveness through models such as carrageenan-induced rat paw oedema, pointing towards their application in developing new anti-inflammatory drugs (Rajasekaran, Sivakumar, & Jayakar, 1999).

Antimicrobial and Antitubercular Activities

Compounds structurally related to this compound have shown promising antimicrobial and antitubercular activities. Their synthesis, characterization, and the evaluation of their biological activities against various strains demonstrate the potential of these compounds in the development of new antimicrobial and antitubercular therapies. Notably, derivatives like pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives exhibit significant activity, highlighting the importance of structural modifications in enhancing pharmacological properties (Bodige et al., 2019).

Properties

IUPAC Name

N-(2-ethoxyphenyl)-5-oxo-1-(4-propan-2-ylphenyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-4-27-20-8-6-5-7-19(20)23-22(26)17-13-21(25)24(14-17)18-11-9-16(10-12-18)15(2)3/h5-12,15,17H,4,13-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLMKVXPBOSFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.